molecular formula C22H22 B14290790 1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene CAS No. 116089-64-6

1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene

Cat. No.: B14290790
CAS No.: 116089-64-6
M. Wt: 286.4 g/mol
InChI Key: XFILHIZXKHOTJV-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene is an organic compound with the molecular formula C22H22. It is a derivative of fluorene, characterized by the presence of three methyl groups and a phenyl group attached to the fluorene core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene is unique due to the combination of its methyl and phenyl substitutions, which confer distinct chemical and physical properties.

Properties

CAS No.

116089-64-6

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1,1,3-trimethyl-9-phenyl-4,4a-dihydrofluorene

InChI

InChI=1S/C22H22/c1-15-13-19-17-11-7-8-12-18(17)20(16-9-5-4-6-10-16)21(19)22(2,3)14-15/h4-12,14,19H,13H2,1-3H3

InChI Key

XFILHIZXKHOTJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=C(C3=CC=CC=C3C2C1)C4=CC=CC=C4)(C)C

Origin of Product

United States

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